![molecular formula C21H29N3O4 B609150 N-((3-isopropylisoxazol-5-yl)methyl)-4-methoxy-3-((1-methylpiperidin-4-yl)oxy)benzamide CAS No. 1649450-12-3](/img/structure/B609150.png)
N-((3-isopropylisoxazol-5-yl)methyl)-4-methoxy-3-((1-methylpiperidin-4-yl)oxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ML-352 is a noncompetitive inhibitor of the presynaptic choline transporter (CHT) with Ki values of 92 and 166 nM for HEK293 cells expressing human CHT and mouse forebrain synaptosomes, respectively. It is selective for CHT over dopamine, norepinephrine, and serotonin transporters in HEK293 cells expressing human transporters when used at a concentration of 5 μM as well as a panel of 68 G protein-coupled receptors, ion channels, and transporters when used at a concentration of 10 μM. ML-352 (5 μM) increases cell surface expression of CHT without affecting total protein levels.
ML352 is a noncompetitive inhibitor of the presynaptic choline transporter.
科学的研究の応用
Inhibition of the Presynaptic Choline Transporter
ML352 is a noncompetitive inhibitor of the presynaptic choline transporter (CHT) with Ki values of 92 and 166 nM for HEK293 cells expressing human CHT and mouse forebrain synaptosomes, respectively . This makes it a valuable tool for studying the role of CHT in acetylcholine synthesis .
Neurological Research
Given its role in inhibiting CHT, ML352 can be used in neurological research, particularly in studying disorders linked to perturbations of cholinergic signaling, including Alzheimer’s disease (AD), Parkinson’s disease (PD), dystonia, myasthenia, schizophrenia, and addiction .
Drug Development
ML352’s selective inhibition of CHT over dopamine, serotonin, and norepinephrine transporters, as well as many receptors and ion channels, makes it a potential platform for the development of cholinergic imaging and therapeutic agents .
Pharmacokinetic Studies
ML352 has shown limited in vitro metabolism and significant CNS penetration, with features predicting rapid clearance . This makes it a useful compound in pharmacokinetic studies.
Allosteric Transporter Interactions
ML352 has been observed to reduce the apparent density of hemicholinium-3 (HC-3) binding sites in membrane assays, suggesting allosteric transporter interactions . This could be useful in studying the mechanisms of allosteric regulation in neurotransmitter transporters.
Synaptic Cholinergic Signaling
The high-affinity choline transporter (CHT) is the rate-limiting determinant of acetylcholine (ACh) synthesis. ML352, being a novel, noncompetitive inhibitor of CHT, can be used to detect and manipulate synaptic cholinergic signaling .
作用機序
Target of Action
ML352 primarily targets the high-affinity choline transporter (CHT) . The CHT is the rate-limiting determinant of acetylcholine (ACh) synthesis . It plays a critical role in synaptic cholinergic signaling, which is involved in autonomic function, motor control, attention, learning, memory, and reward .
Mode of Action
ML352 acts as a noncompetitive inhibitor of the presynaptic choline transporter . It inhibits choline uptake in intact cells and synaptosomes . Interestingly, ML352 reduces the apparent density of hemicholinium-3 (HC-3) binding sites in membrane assays, suggesting allosteric transporter interactions .
Biochemical Pathways
The inhibition of the choline transporter by ML352 affects the synthesis of acetylcholine , a key neurotransmitter . By limiting the availability of choline, ML352 can potentially modulate cholinergic signaling pathways.
Pharmacokinetics
Pharmacokinetic studies have revealed that ML352 has limited in vitro metabolism and exhibits significant CNS penetration . These properties, along with features predicting rapid clearance, suggest that ML352 could be effectively delivered to the central nervous system .
Result of Action
The molecular and cellular effects of ML352’s action primarily involve the manipulation of CHT . By inhibiting the choline transporter, ML352 can modulate the synthesis of acetylcholine and thereby influence cholinergic signaling .
特性
IUPAC Name |
4-methoxy-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c1-14(2)18-12-17(28-23-18)13-22-21(25)15-5-6-19(26-4)20(11-15)27-16-7-9-24(3)10-8-16/h5-6,11-12,14,16H,7-10,13H2,1-4H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLVOWHFRUAMCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC3CCN(CC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-isopropylisoxazol-5-yl)methyl)-4-methoxy-3-((1-methylpiperidin-4-yl)oxy)benzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。